unc-93 protein
Description
Properties
CAS No. |
147016-00-0 |
|---|---|
Molecular Formula |
C5H6O2S |
Synonyms |
unc-93 protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Clinical Implications
elegans Studies
- Genetic Suppression: Null mutations in unc-93, sup-9, or sup-10 suppress rubber band phenotypes, indicating a shared pathway .
Human Studies
Agricultural Relevance
- Stress Tolerance: Arabidopsis UNC-93 knockout mutants exhibit reduced K⁺ transport and heightened sensitivity to abiotic stress .
Preparation Methods
Bacterial Expression Systems
Escherichia coli remains a widely used host for recombinant UNC-93 expression due to its scalability and cost-effectiveness. However, the protein’s transmembrane nature often leads to inclusion body formation, necessitating denaturation and refolding steps. For example, solubilization in 6 M guanidine hydrochloride followed by stepwise dialysis into native buffers has been employed to recover functional UNC-93.
Mammalian Expression Systems
HEK293 and CHO cells are preferred for producing post-translationally modified UNC93B. Transient transfection with plasmids encoding FLAG- or HA-tagged UNC93B enables efficient trafficking to the endoplasmic reticulum (ER), as confirmed by Endo H sensitivity assays. Yields typically range from 0.5–2 mg/L, with glycosylation at N251 and N272 contributing to stability.
Table 1: Comparison of Expression Systems for UNC-93
| Parameter | E. coli | HEK293 Cells |
|---|---|---|
| Yield | 5–10 mg/L | 0.5–2 mg/L |
| Post-Translational Modifications | None | Glycosylation |
| Solubility | Low (inclusion bodies) | High |
| Cost | Low | High |
Extraction and Solubilization Strategies
Detergent-Based Lysis
Membrane extraction of UNC-93 requires non-ionic detergents such as n-dodecyl-β-D-maltoside (DDM) or Triton X-100. A protocol optimized for C. elegans muscle cells involves homogenization in 1% DDM, 150 mM NaCl, and 20 mM Tris-HCl (pH 7.4), followed by centrifugation at 100,000 × g to isolate membrane fractions.
Mechanical Disruption
For bacterial systems, French press or ultrasonication (3 × 30-second pulses at 40% amplitude) effectively disrupts cells. Subsequent clarification via centrifugation (12,000 × g, 20 minutes) removes debris, though nucleic acid contamination may necessitate DNase treatment.
Chromatographic Purification Techniques
Affinity Chromatography
His-tagged UNC-93 is purified using Ni-NTA resin equilibrated with 20 mM imidazole. Elution with 250 mM imidazole achieves >90% purity, though buffer exchange is required to remove residual imidazole. For mammalian UNC93B, anti-FLAG M2 affinity resin enables gentle elution with 3×FLAG peptide, preserving protein activity.
Size Exclusion Chromatography (SEC)
SEC on a Superdex 200 column resolves UNC-93 complexes into monodisperse peaks, confirming interactions with SUP-9/10 or TLRs. The buffer composition (25 mM HEPES, 150 mM NaCl, 0.03% DDM, pH 7.5) maintains complex stability during fractionation.
Table 2: Key Buffers for UNC-93 Purification
| Step | Buffer Composition | Purpose |
|---|---|---|
| Lysis | 50 mM Tris, 300 mM NaCl, 1% DDM, pH 8.0 | Solubilize transmembrane domains |
| Affinity Wash | 20 mM imidazole, 0.05% DDM | Remove weakly bound contaminants |
| SEC Equilibration | 25 mM HEPES, 150 mM NaCl, 0.03% DDM, pH 7.5 | Maintain complex integrity |
Functional Validation and Activity Assays
Co-Immunoprecipitation (Co-IP)
Co-IP validates UNC-93 interactions with SUP-9/10 or TLRs. For example, anti-SUP-9 antibodies pull down UNC-93 from C. elegans lysates, while anti-TLR9 antibodies co-precipitate UNC93B from dendritic cell extracts.
Electrophysiological Profiling
Incorporation of purified SUP-9/UNC-93/SUP-10 complexes into lipid bilayers confirms potassium channel activity, with single-channel conductances of ~100 pS observed in 150 mM KCl.
Challenges in UNC-93 Preparation
Q & A
Q. What are the primary molecular and cellular functions of UNC-93 proteins across species?
UNC-93 proteins exhibit functional diversity across species. In C. elegans, UNC-93 regulates muscle contraction by forming a complex with ion channels (SUP-9 and SUP-10) to coordinate excitation-contraction coupling . In humans, UNC93B1 facilitates Toll-like receptor (TLR) trafficking from the endoplasmic reticulum to endolysosomes, critical for innate immune responses . The plant homolog AtUNC-93 modulates potassium (K⁺) homeostasis and abiotic stress tolerance via ABA signaling . Methodologically, these roles are identified through genetic knockout models, co-immunoprecipitation (co-IP), and ion flux assays .
Q. Which model organisms are commonly used to study UNC-93, and what experimental advantages do they offer?
Key models include:
- C. elegans: Enables genetic dissection of muscle function via mutants like unc-93(e1500), which exhibits a "rubber-band" phenotype due to uncoordinated muscle contraction .
- Arabidopsis thaliana: Used to study K⁺ translocation and stress responses through transgenic lines and qPCR .
- Mice: UNC93B1 knockout models elucidate TLR signaling defects and immune dysregulation .
- Human cell lines: CRISPR-Cas9 editing or RNAi reveals UNC93B1’s role in TLR trafficking .
Q. How is UNC-93 involved in Toll-like receptor (TLR) signaling pathways?
UNC93B1 directly binds TLR3, TLR7, and TLR9, chaperoning them from the endoplasmic reticulum to endolysosomes. Loss of UNC93B1 disrupts nucleic acid sensing, leading to impaired cytokine production . Methodologies include:
- Western blotting and ELISA to assess TLR localization and cytokine secretion .
- Immunofluorescence to track UNC93B1-TLR co-localization .
Q. What experimental approaches are used to identify UNC-93 interacting proteins?
- Yeast two-hybrid screens and co-IP identify physical interactions (e.g., SUP-9/SUP-10 in C. elegans) .
- RNAi knockdown of candidate genes to assess phenotypic suppression (e.g., sup-18 suppression of unc-93(e1500)) .
- Genome-wide association studies (GWAS) and pathway analysis in humans reveal immune-related interactors like SSMEM1 .
Advanced Research Questions
Q. How do null alleles of unc-93 in C. elegans lack a phenotype, while dominant-negative alleles cause severe muscle defects?
Null alleles (e.g., unc-93(n234)) are phenotypically wild-type due to functional redundancy among the unc-93/sup-9/sup-10 network . Dominant-negative alleles (e.g., e1500) disrupt ion channel regulation via aberrant protein interactions, causing toxic effects . Experimental validation includes:
Q. How can UNC-93’s dual roles in ion channel regulation (e.g., C. elegans) and immune signaling (e.g., humans) be reconciled mechanistically?
Tissue-specific expression and divergent protein domains likely underlie functional specialization. For example:
Q. How does alternative splicing of unc-93 transcripts affect protein function?
In C. elegans, splicing variants (e.g., exon 9 skipping in unc-93(e1500)) produce truncated proteins that fail to rescue muscle defects . Methods to study this include:
Q. Why are there discrepancies in reported subcellular localizations of UNC-93 homologs (e.g., plasma membrane vs. endoplasmic reticulum)?
UNC93A (human) localizes to the plasma membrane as a multi-pass transmembrane protein , while UNC93B1 resides in the ER/lysosomes due to its role in TLR trafficking . These differences are resolved via:
- Subcellular fractionation combined with mass spectrometry .
- Live-cell imaging with fluorescent protein tags .
Q. What methodologies are used to analyze UNC-93’s role in plant abiotic stress tolerance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
